molecular formula C15H9ClN2O2 B1300159 (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile CAS No. 104089-72-7

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile

Cat. No.: B1300159
CAS No.: 104089-72-7
M. Wt: 284.69 g/mol
InChI Key: RTDWPLYDMXBIEL-MDWZMJQESA-N
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Description

(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)acrylonitrile (CAS 104089-72-7) is a high-purity acrylonitrile derivative supplied for research purposes. This compound is part of a class of 2-phenylacrylonitriles that have shown significant promise in early-stage drug discovery as potent and selective ligands of the Aryl hydrocarbon Receptor (AhR), a transcription factor identified as a potential new target for treating breast cancer . Research indicates that such compounds can exhibit exquisite selectivity towards cancerous cell lines, including drug-resistant varieties, while sparing healthy non-cancerous cells, with reported potency (GI50) in the nanomolar range . Its mechanism of action is linked to targeting the AhR pathway, which is involved in mediating the toxicity of environmental contaminants and has been associated with immune and inflammatory diseases . Beyond its primary research in oncology, this π-conjugated acrylonitrile derivative is also of interest in material science due to its molecular structure, which may contribute to specific optical and electronic properties useful for developing new organic materials . Researchers are advised to conduct thorough verification of biological activity, as some structurally related acrylonitriles have been reported to interfere with standard MTT assay protocols, potentially yielding false-positive cytotoxicity readings . This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-14-6-4-12(5-7-14)13(10-17)8-11-2-1-3-15(9-11)18(19)20/h1-9H/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDWPLYDMXBIEL-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104089-72-7
Record name m-Nitrobenzylidene-p-chlorophenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104089727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile typically involves the condensation of m-nitrobenzaldehyde with p-chlorophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound is used as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways .
    • Research indicates that derivatives of this compound may exhibit anticancer properties, particularly in targeting estrogen receptors, which is vital for developing treatments for hormone-dependent cancers such as breast cancer .
  • Biomedicine :
    • The compound's potential as a bioactive agent has been explored in studies focusing on its antimicrobial and anticancer activities. Its nitrophenyl group is particularly noted for enhancing biological activity, making it a candidate for further pharmacological studies .
    • Investigations into its mechanism of action suggest that it may inhibit specific enzymes or interfere with cellular signaling pathways, which are critical for cancer cell proliferation and survival .
  • Pharmaceutical Intermediate :
    • As an intermediate in pharmaceutical synthesis, this compound plays a crucial role in the development of more complex molecules. This includes applications in the synthesis of various therapeutic agents and chemical reagents used in biological experiments .

Case Study 1: Anticancer Activity

A study conducted on a family of 2-phenylacrylonitriles, including this compound, demonstrated significant cytotoxicity against estrogen-dependent breast cancer cell lines. The compound was found to inhibit cell growth effectively, suggesting its potential as a lead compound in drug development for breast cancer therapy .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized several derivatives of this compound to evaluate their biological activities. The results indicated that modifications to the nitrophenyl group could enhance anticancer efficacy while reducing toxicity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with acrylonitrile derivatives featuring variations in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)acrylonitrile (Target) 4-Cl, 3-NO2 C₁₅H₉ClN₂O₂ 284.70 High reactivity due to EWGs; potential use in organic synthesis or materials science
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile Thiazol, 4-NO2, 3-Cl-2-CH₃ C₁₉H₁₃ClN₄O₂S 396.85 Thiazole moiety may enhance biological activity (e.g., kinase inhibition)
(Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile 2-NO2, 4-CH₃ C₁₆H₁₂N₂O₂ 264.28 Reduced electron deficiency due to methyl donor; different nitro positioning affects reactivity
(Z)-3-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile 4-Cl, 3,4-diCl C₁₅H₈Cl₃N 300.59 Increased hydrophobicity and cytotoxicity; studied in anticancer libraries
(Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile 4-Cl, 4-CH₃ C₁₆H₁₂ClN 253.72 Methyl donor reduces electron deficiency; potential for optoelectronic applications

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitro and 4-chloro groups create a stronger electron-deficient system compared to analogs with methyl or methoxy substituents (e.g., ). This enhances its suitability for reactions requiring electrophilic intermediates, such as nucleophilic aromatic substitution .

Cytotoxicity and Bioactivity: Chlorine substitution patterns significantly impact bioactivity. The dichlorophenyl analog () shows cytotoxicity (melting point 167–168°C), suggesting that halogen positioning influences cellular targeting .

Materials Science Applications: Acrylonitriles with diphenylamino groups () are used in thin-film deposition for optoelectronics. The target compound’s conjugated system suggests similar applicability, though its discontinued status may hinder practical use .

Biological Activity

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile, with the chemical formula C15H9ClN2O2 and CAS number 104089-72-7, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between m-nitrobenzaldehyde and p-chlorophenylacetonitrile under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide, with the reaction conducted under reflux to facilitate product formation .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : The compound's derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
  • Anticancer Activity : In vitro studies have shown that this compound and its derivatives can inhibit the proliferation of several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (lung cancer). The cytotoxic effects were evaluated using the MTT assay, revealing dose-dependent inhibition comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Comparison to Doxorubicin
HCT-11610More potent
MCF-715Comparable
MDA-MB-23120Less potent
A5495More potent

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Redox Reactions : The nitro group in the compound can participate in redox reactions, potentially leading to increased oxidative stress within cells, which can trigger apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and disrupting critical cellular pathways involved in proliferation and survival .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest at various phases, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Anticancer Effects : A recent study assessed the cytotoxicity of this compound against multiple human cancer cell lines. Results indicated a significant reduction in cell viability across all tested lines, with particular effectiveness noted in lung cancer cells (A549) where it exhibited an IC50 value lower than that of doxorubicin .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound's derivatives against common pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) that were significantly lower than those of existing antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What synthetic methodologies are most effective for preparing (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile?

The compound is typically synthesized via Knoevenagel condensation , where substituted benzaldehydes react with active methylene nitriles. For example, 3-nitrobenzaldehyde reacts with 4-chlorophenylacetonitrile in the presence of a base catalyst (e.g., piperidine) under reflux conditions. Structural analogs such as (Z)-3-(3-formylphenyl)-2-(4-nitrophenyl)acrylonitrile were synthesized using similar protocols, achieving yields >75% . Optimization of reaction time, solvent (e.g., ethanol or DMF), and temperature (80–100°C) is critical for minimizing side products like E-isomers.

Q. How can spectroscopic techniques confirm the Z-configuration and purity of this acrylonitrile derivative?

  • IR Spectroscopy : A sharp peak at ~2215 cm⁻¹ confirms the nitrile group (C≡N). Absence of aldehydic C=O stretches (~1700 cm⁻¹) ensures complete condensation .
  • ¹H NMR : The Z-configuration is verified by coupling constants (J = 12–14 Hz) between the α,β-unsaturated protons. For example, in (Z)-3-(4-diphenylaminophenyl)acrylonitrile derivatives, the vinylic protons appear as doublets at δ 6.8–7.5 ppm .
  • XRD : Single-crystal X-ray diffraction (e.g., R-factor = 0.054) provides unambiguous confirmation of stereochemistry, as demonstrated for structurally related (Z)-3-(3,4-dimethoxyphenyl)acrylonitriles .

Q. What are the key challenges in isolating the Z-isomer, and how can they be addressed experimentally?

The Z-isomer is less thermodynamically stable than the E-isomer due to steric hindrance between substituents. To favor Z-selectivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.
  • Employ low-temperature crystallization (<5°C) for selective precipitation .
  • Monitor reaction progress via TLC (Rf values: ~0.4–0.6 in hexane/ethyl acetate) to terminate reactions before isomerization occurs .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro and chloro groups) influence the electronic and optical properties of this compound?

The 3-nitro group on the phenyl ring enhances electron-withdrawing effects, red-shifting UV-vis absorption maxima (e.g., λmax = 403–428 nm in CHCl3). The 4-chloro group contributes to π-π stacking, as observed in fluorescence quantum yield (Φf = 0.07–0.11) for solid-state emissions . Computational studies (e.g., DFT) can model HOMO-LUMO gaps, where nitro groups lower LUMO energy by ~1.2 eV compared to non-nitrated analogs .

Q. What experimental design strategies optimize photocatalytic degradation studies of acrylonitrile derivatives?

Box-Behnken experimental design is effective for optimizing parameters like pH, catalyst load (e.g., TiO₂), and H₂O₂ concentration. For acrylonitrile degradation:

  • A 3-factor, 3-level design identified optimal conditions: pH 7.5, 1.5 g/L TiO₂, and 25 mM H₂O₂, achieving 95% degradation in 120 min .
  • Response surface methodology (RSM) can resolve contradictions in reaction rates caused by competing radical pathways .

Q. How can molecular modeling predict biological activity for acrylonitrile-based antimicrobial agents?

Docking studies against bacterial targets (e.g., DNA gyrase) correlate with experimental MIC values. For example, phenothiazine-acrylonitrile hybrids showed binding energies of −8.2 to −9.5 kcal/mol, consistent with their observed antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) . MD simulations further validate stability of ligand-receptor complexes over 50 ns trajectories .

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